molecular formula C16H23N5O5 B12096904 Isopentenyladenine9-Glucoside

Isopentenyladenine9-Glucoside

Cat. No.: B12096904
M. Wt: 365.38 g/mol
InChI Key: XEHLLUQVSRLWMH-UHFFFAOYSA-N
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Description

Isopentenyladenine-9-Glucoside is a naturally occurring cytokinin, a class of phytohormones involved in various plant growth and development processes. It is a glucoside derivative of isopentenyladenine, which is known for its role in delaying leaf senescence, promoting shoot regeneration, and inhibiting root growth . This compound is particularly significant in the study of cytokinin metabolism and its effects on plant physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentenyladenine-9-Glucoside can be synthesized through the reaction of isopentenyladenine with UDP-D-glucose, catalyzed by UDP glycosyltransferases . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: While specific industrial production methods for Isopentenyladenine-9-Glucoside are not well-documented, the general approach involves biotechnological processes using genetically engineered microorganisms or plant cell cultures to produce the compound in larger quantities. These methods leverage the natural biosynthetic pathways of the host organisms to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Isopentenyladenine-9-Glucoside primarily undergoes hydrolysis and glycosylation reactions. Hydrolysis can convert it back to isopentenyladenine, while glycosylation involves the addition of glucose moieties to form various glucosides .

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Produces isopentenyladenine and glucose.

    Glycosylation: Forms various glucoside derivatives depending on the specific glycosyltransferase used.

Scientific Research Applications

Isopentenyladenine-9-Glucoside has a wide range of applications in scientific research:

Mechanism of Action

Isopentenyladenine-9-Glucoside exerts its effects by modulating cytokinin-associated genes. It binds to cytokinin receptors, initiating a signal transduction cascade that activates type-B response regulators, which are transcription factors mediating the transcriptional response to cytokinins . This leads to the upregulation of photosynthetic genes and downregulation of catabolic genes, thereby delaying senescence and promoting growth.

Comparison with Similar Compounds

Uniqueness: Isopentenyladenine-9-Glucoside is unique due to its specific glucosylation at the N9 position, which affects its stability, solubility, and transportability across cellular membranes . This glucosylation also influences its metabolic fate and biological activity, distinguishing it from other cytokinins.

Properties

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)

InChI Key

XEHLLUQVSRLWMH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

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